N-[4-(trifluoromethyl)phenyl]guanidine
Overview
Description
N-[4-(trifluoromethyl)phenyl]guanidine is an organic compound with the molecular formula C8H8F3N3 and a molecular weight of 203.17 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety. This compound appears as a white or off-white crystalline solid and is known for its stability under normal conditions .
Preparation Methods
The synthesis of N-[4-(trifluoromethyl)phenyl]guanidine typically involves the reaction of aniline with trifluoromethylguanidine hydrochloride in an appropriate solvent . The reaction requires controlled heating and stirring, followed by crystallization and filtration to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(trifluoromethyl)phenyl]guanidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity to target molecules . The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological targets, modulating their activity and function .
Comparison with Similar Compounds
N-[4-(trifluoromethyl)phenyl]guanidine can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenylguanidine: Similar in structure but may differ in specific reactivity and applications.
Phenylguanidine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and specific reactivity that are advantageous in various applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4H,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNFWMWQNWQIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600495 | |
Record name | N''-[4-(Trifluoromethyl)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130066-24-9 | |
Record name | N''-[4-(Trifluoromethyl)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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